3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate
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Overview
Description
This compound is a derivative of chromen-6-yl benzenesulfonate, which is a type of organic compound known as a chromene. Chromenes are a class of compounds containing a benzene and pyran ring, which may have various substituents .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of catalysts in a process known as the Suzuki reaction .Molecular Structure Analysis
The compound likely contains a chromene structure (a benzene ring fused to a pyran ring), a benzenesulfonate group, and a 4-bromophenyl group. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
The compound, due to the presence of the benzenesulfonate group, might undergo reactions typical of sulfonates, such as hydrolysis or displacement reactions . The bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonate group) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Photodynamic Therapy Applications
One research study focuses on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which are shown to have good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yield. These features are crucial for Type II photodynamic therapy mechanisms, indicating the potential of such compounds in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Nonlinear Optical Properties
Another study investigates the synthesis and characterization of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate compounds. These compounds have been analyzed for their nonlinear optical absorption properties using the open-aperture z-scan technique, revealing potential applications in optical limiting (Ruanwas et al., 2010).
Supramolecular Chemistry
Research into the solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates has been conducted to explore noncovalent interactions such as hydrogen bonding, halogen bonding, and π-π interactions in supramolecular architectures. These studies contribute to the understanding of how these interactions can be leveraged in the design of materials with specific properties (Andleeb et al., 2018).
Antimicrobial Activity
Compounds derived from chromen-2-one, including those containing benzenesulfonate groups, have been synthesized and tested for their antibacterial activity against various bacterial cultures. This research highlights the potential of such compounds in developing new antibacterial agents (Behrami, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO5S/c1-14-19-13-17(28-29(25,26)18-5-3-2-4-6-18)11-12-20(19)27-22(24)21(14)15-7-9-16(23)10-8-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKSSMAPRRKOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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